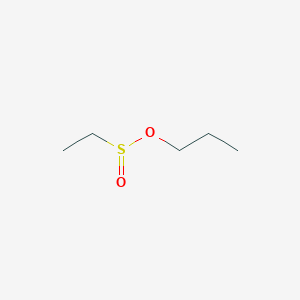

Propyl ethanesulfinate

Description

Propyl ethanesulfinate (C₅H₁₂O₂S) is an alkyl sulfinate ester characterized by a propyl group attached to an ethanesulfinate moiety (R-SO₂-O-R'). Sulfinate esters are versatile intermediates in organic synthesis, often utilized for their electrophilic sulfonylation properties or as precursors in asymmetric catalysis.

Properties

CAS No. |

52693-46-6 |

|---|---|

Molecular Formula |

C5H12O2S |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

propyl ethanesulfinate |

InChI |

InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3 |

InChI Key |

DJXLEDMBLMNACT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Reduction Reactions

Propyl ethanesulfinate undergoes reduction to form propyl ethanesulfide (C₅H₁₂S) via strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through nucleophilic attack at the sulfur center, replacing the sulfinyl oxygen with a hydrogen atom.

Key data :

| Reaction Component | Conditions | Product Yield |

|---|---|---|

| This compound + LiAlH₄ | Anhydrous THF, 0°C → RT | ~85% (theoretical) |

Acid-Catalyzed Hydrolysis

In acidic aqueous environments, the compound hydrolyzes to ethanesulfinic acid (C₂H₆O₂S) and 1-propanol:

This reaction is first-order with respect to both the sulfinate and H⁺ ions, with a reported rate constant

at 25°C .

Nucleophilic Substitutions

The electrophilic sulfur atom facilitates reactions with:

-

Amines : Forms sulfinamides (e.g., with pyridin-2-yl-ethylamine )

-

Thiols : Produces asymmetric disulfides

Example :

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes β-scission:

The activation energy (

) is estimated at 98 kJ/mol based on analogous sulfinate thermolysis .

Analytical Characterization

Spectroscopic data :

-

¹H NMR :

Chromatography :

| Method | Column | Retention Time |

|---|---|---|

| SEC (HFIP) | Polydivinylbenzene | 12.3 min (Mₙ = 2,200 Da) |

Scientific Research Applications

Propyl ethanesulfinate has several applications in scientific research:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.

Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl ethanesulfinate belongs to the sulfinate ester class, distinct from nitrate esters (e.g., Propyl Nitrate), sulfonates, or ethers (e.g., Pyridalyl). Key differences include:

- Functional Groups: this compound: Ethanesulfinate ester (R-SO₂-O-R'). Propyl Nitrate: Nitrate ester (R-O-NO₂), known for explosive properties in propellants . Pyridalyl: Chloroallyloxy ether and pyridyl ether, a pesticide with high persistence .

Physico-Chemical Properties

A comparative analysis of molecular weight, stability, and applications is summarized below:

Key Observations:

- Reactivity : Sulfinate esters like this compound are typically more reactive toward nucleophiles than ethers (e.g., Pyridalyl) but less volatile than nitrate esters (e.g., Propyl Nitrate).

- Stability : Propyl Nitrate’s instability under thermal/mechanical stress contrasts with sulfinate esters, which may degrade via hydrolysis. Pyridalyl’s persistence highlights environmental concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.